tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate
Description
The compound tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate features a pyrimidinone core substituted with a 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolane moiety and a tert-butyl carbamate group.
The stereochemistry (2R,4R,5R) of the oxolane ring and the difluoro substitution are critical for molecular recognition, as fluorine atoms often enhance metabolic stability and binding affinity . The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled deprotection during synthesis .
Properties
Molecular Formula |
C16H22F2N4O7 |
|---|---|
Molecular Weight |
420.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H22F2N4O7/c1-15(2,3)29-14(27)19-6-10(24)20-9-4-5-22(13(26)21-9)12-16(17,18)11(25)8(7-23)28-12/h4-5,8,11-12,23,25H,6-7H2,1-3H3,(H,19,27)(H,20,21,24,26)/t8-,11-,12-/m1/s1 |
InChI Key |
CKWUVPRYOFFCPV-GGZOMVNGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Fluorinated Oxolane Sugar Moiety
- The sugar moiety, a 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolane, is typically synthesized starting from a protected ribose or tetrahydrofuran derivative.
- Introduction of fluorine atoms at the 3-position is achieved via selective fluorination reactions, often using reagents such as diethylaminosulfur trifluoride or other fluorinating agents under controlled conditions to maintain stereochemistry.
- Hydroxyl groups at the 4 and 5 positions are protected or deprotected at appropriate stages to allow selective functionalization.
- Stereochemical control during sugar synthesis is critical, employing chiral auxiliaries or enzymatic resolution to ensure the (2R,4R,5R) configuration.
Preparation of the Pyrimidine Base Derivative
- The pyrimidine component, a 2-oxo-1,2-dihydropyrimidin-4-yl structure, is prepared or obtained with a carbamoyl substituent at the 4-position.
- Protection of the amino group on the pyrimidine ring is achieved using tert-butyl carbamate (Boc) groups to prevent side reactions during coupling.
- The carbamate protecting group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions.
Coupling of Sugar and Base
- The key step involves the coupling of the fluorinated sugar moiety with the protected pyrimidine base.
- This is often done via carbamoylation reactions where the sugar’s hydroxymethyl group is converted into a carbamoyl methyl linker.
- Coupling reagents such as carbodiimides (e.g., EDCI) or phosphorous-based reagents facilitate amide bond formation between the sugar and base carbamate groups.
- Reaction conditions are optimized to maintain stereochemical integrity and avoid decomposition of sensitive fluorinated groups.
Final Deprotection and Purification
- After coupling, final deprotection steps remove temporary protecting groups without affecting the fluorinated sugar or pyrimidine core.
- Common deprotection includes acid-mediated removal of Boc groups using trifluoroacetic acid or HCl in dioxane.
- Purification is carried out by column chromatography or crystallization, yielding the target compound as a pure solid.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fluorination of sugar derivative | Diethylaminosulfur trifluoride, low temperature | 70-85 | Stereoselective fluorination at C3 position |
| 2 | Boc protection of pyrimidine | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | 80-90 | Protects amino group on pyrimidine |
| 3 | Carbamoylation coupling | EDCI or phosphorous (V) reagents, mild base, solvent (e.g., DMF) | 65-75 | Formation of carbamate linkage between sugar and base |
| 4 | Deprotection | Trifluoroacetic acid or 4N HCl in dioxane | 85-95 | Removal of Boc protecting groups |
| 5 | Purification | Silica gel chromatography or recrystallization | Variable | Ensures high purity and stereochemical integrity |
Summary Table of Key Preparation Steps
| Component | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Fluorinated sugar moiety | Fluorinating agent (e.g., DAST), low temp | Introduce difluoro groups | Stereoselective fluorination |
| Pyrimidine base protection | Di-tert-butyl dicarbonate, base | Boc protection of amino group | Stable intermediate for coupling |
| Coupling reaction | EDCI or phosphorous (V) reagents, DMF | Form carbamate linkage | Efficient amide bond formation |
| Deprotection | TFA or HCl in dioxane | Remove Boc groups | Final active compound |
| Purification | Chromatography or crystallization | Purify final product | High purity and stereochemical purity |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Inhibit or activate specific pathways: Affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Structural Differences:
- Oxolane vs. Thiazole/Pyrrolidine (L10): The target compound’s difluoro-oxolane moiety distinguishes it from L10’s thiazole and pyrrolidine groups, which are critical for WDR5 protein degradation .
- Hydroxymethyl vs. Hydroxy Groups: The hydroxymethyl substituent in the target compound may enhance solubility compared to simpler hydroxy-pyrimidine derivatives (e.g., ).
Spectroscopic and Analytical Comparisons
Table 2: NMR Chemical Shift Trends (δ, ppm)
- NMR Insights: highlights that carbamate-protected pyrimidines exhibit consistent chemical shifts in non-substituted regions (e.g., δ 6.7–8.5 for pyrimidine protons), while substituents like difluoro-oxolane cause distinct shifts in regions A (δ 4.3–5.1) and B (δ 29–36) .
Biological Activity
The compound tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Information
- Molecular Formula : C18H24F2N4O5
- CAS Number : 1018907-85-1
- SMILES Representation :
CC(C)(C)N(C(=O)OC(C)(C)C)C(=O)N(C(=O)C1=C(N=C(N1)C(=O)N(C(C)(C)C)C(=O)C(C)(C)C))C(C)(C)C)
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 246.16998 | 156.2 |
| [M+Na]+ | 268.15192 | 164.0 |
| [M+NH4]+ | 263.19652 | 162.7 |
| [M+K]+ | 284.12586 | 161.9 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. A review highlighted the efficacy of non-nucleoside structured compounds against various human viruses, suggesting a mechanism involving the inhibition of viral fusion with host cells .
Anticancer Potential
Studies have shown that derivatives of pyrimidine and oxazolidine structures can possess anticancer properties. In particular, the incorporation of difluorinated oxolane rings has been associated with enhanced activity against cancer cell lines by inducing apoptosis and inhibiting proliferation .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
- Modulation of Cell Signaling Pathways : It could affect pathways related to cell growth and survival, leading to apoptosis in targeted cells.
Study on Antiviral Efficacy
A study conducted on structurally similar compounds demonstrated significant antiviral activity against respiratory syncytial virus (RSV). The compounds were found to inhibit viral fusion effectively at concentrations as low as 10 µM .
Anticancer Research
In vitro studies revealed that derivatives containing the carbamate moiety exhibited cytotoxic effects on various cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 50 µM against breast cancer cells .
Q & A
Q. What are the critical steps in synthesizing this carbamate derivative, and how can reaction yields be optimized?
- Methodological Answer: The synthesis involves protecting group strategies for the carbamate and hydroxyl functionalities. For example, tert-butyl carbamates are typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) . The difluoro-oxolane moiety requires careful stereochemical control during ring closure, often achieved via fluorination of ketone intermediates using DAST or Deoxo-Fluor . To optimize yields:
- Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient).
- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate).
Q. How can the stereochemical integrity of the (2R,4R,5R)-oxolane moiety be validated?
- Methodological Answer: Chiral purity is confirmed using:
- X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .
- Chiral HPLC (e.g., Chiralpak IC column, isocratic elution with heptane/ethanol).
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations in - and -NMR spectra verify spatial arrangements .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- FT-IR spectroscopy to confirm carbamate C=O (1680–1720 cm) and hydroxyl (3200–3500 cm) stretches.
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C typical for carbamates) .
Advanced Research Questions
Q. How does the 3,3-difluoro substitution on the oxolane ring influence conformational stability and intermolecular interactions?
- Methodological Answer: The difluoro group induces:
- Electron-withdrawing effects , altering hydrogen-bonding capacity of the adjacent hydroxyl group (pKa shift measurable via potentiometric titration) .
- Conformational rigidity : Compare with non-fluorinated analogs using molecular dynamics simulations (e.g., Gaussian or AMBER) to analyze ring puckering .
- Crystal packing analysis (via Mercury software) to identify fluorine-mediated van der Waals interactions .
Q. What strategies mitigate hydrolysis of the carbamate group during in vitro bioactivity assays?
- Methodological Answer:
- Use pH-stabilized buffers (e.g., PBS at pH 7.4) to avoid acidic/basic hydrolysis.
- Add serum albumin (0.1–1% w/v) to mimic physiological conditions and stabilize the compound .
- Monitor degradation via LC-MS over 24–72 hours (calculate half-life using first-order kinetics).
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer: Conflicting solubility arises from the compound’s amphiphilic nature (carbamate vs. hydroxyl groups):
- Perform solubility parameter calculations (Hansen parameters) using COSMO-RS software.
- Validate experimentally via shake-flask method (saturate solvent, filter, quantify via UV-Vis at λ~270 nm) .
- Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
Key Research Challenges
- Stereoselective Fluorination : Achieving high enantiomeric excess in the oxolane ring requires optimized fluorinating agents and temperature control .
- Hydrolytic Stability : The carbamate group is prone to enzymatic cleavage in biological matrices, necessitating prodrug strategies .
- Crystallization Difficulties : Hydrophilic hydroxyl groups complicate crystal formation; use vapor diffusion with tert-butanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
